molecular formula C9H6FNS B1335396 4-(4-Fluorophenyl)-1,3-thiazole CAS No. 383145-29-7

4-(4-Fluorophenyl)-1,3-thiazole

Cat. No. B1335396
CAS RN: 383145-29-7
M. Wt: 179.22 g/mol
InChI Key: OBHMTXKJVROLQU-UHFFFAOYSA-N
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Description

The compound 4-(4-Fluorophenyl)-1,3-thiazole is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen in the ring. The presence of the fluorophenyl group suggests potential for various biological activities, as fluorine atoms are often incorporated into molecules to enhance their pharmacological properties. While the provided papers do not directly discuss 4-(4-Fluorophenyl)-1,3-thiazole, they do provide insights into the properties and activities of structurally related compounds, which can be extrapolated to hypothesize about the characteristics of the compound .

Synthesis Analysis

The synthesis of fluorinated benzothiazoles, as described in the first paper, involves modifications to the Jacobsen cyclization process, which allows for the production of pure samples of target compounds . This suggests that a similar synthetic approach could potentially be applied to the synthesis of 4-(4-Fluorophenyl)-1,3-thiazole, although the specifics would depend on the starting materials and desired substituents.

Molecular Structure Analysis

The molecular structure of related compounds, such as imidazo[2,1-b][1,3,4]thiadiazoles, has been determined using techniques like X-ray crystallography, which reveals intermolecular interactions and the planarity of the molecule . These studies indicate that the presence of a fluorine atom can influence the molecular conformation and packing within the crystal lattice, which could also be relevant for the structure of 4-(4-Fluorophenyl)-1,3-thiazole.

Chemical Reactions Analysis

The reactivity of thiazole derivatives can be influenced by the presence of substituents. For instance, the condensation reactions involving thiazolidine derivatives lead to the formation of region-isomeric thiazoloquinoxalines . This implies that 4-(4-Fluorophenyl)-1,3-thiazole could also participate in various chemical reactions, potentially leading to the formation of new heterocyclic compounds with different biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are often influenced by their molecular structure. For example, the introduction of a fluorophenyl group in triazole structures has been shown to result in compounds with new properties . Similarly, the presence of a fluorophenyl group in 4-(4-Fluorophenyl)-1,3-thiazole is likely to affect its physical and chemical properties, such as solubility, boiling and melting points, and reactivity.

Safety and Hazards

These compounds can be hazardous. For instance, 4-Fluorophenyl isocyanate is considered hazardous by the 2012 OSHA Hazard Communication Standard and can cause skin irritation, respiratory irritation, and serious eye irritation .

properties

IUPAC Name

4-(4-fluorophenyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNS/c10-8-3-1-7(2-4-8)9-5-12-6-11-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBHMTXKJVROLQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC=N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301311207
Record name 4-(4-Fluorophenyl)thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301311207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Fluorophenyl)-1,3-thiazole

CAS RN

383145-29-7
Record name 4-(4-Fluorophenyl)thiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=383145-29-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Fluorophenyl)thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301311207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: The research mentions theoretical calculations were performed using DFT. What insights did these calculations provide about the 2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-fluorophenyl)-1,3-thiazole molecule?

A1: The DFT calculations using B3LYP/cc-pVDZ and LanL2MB basis sets provided a comprehensive understanding of the molecule's characteristics. Specifically, the calculations revealed:

  • Structural Insights: These calculations helped determine the bond lengths and angles within the molecule, offering a precise picture of its 3D conformation. []
  • Vibrational Frequencies: Theoretical infrared (IR) and Raman frequencies were determined, aiding in the interpretation of experimental spectroscopic data. []
  • Electronic Properties: The calculations explored the frontier molecular orbitals (FMOs), both occupied and unoccupied, giving insights into the molecule's reactivity and potential interactions. []
  • Charge Distribution: A molecular electrostatic potential (MEP) map was generated, highlighting areas of electron density and deficiency. This information is crucial for understanding how the molecule might interact with other molecules, including potential drug targets. []

Q2: The abstract mentions a "Reduced Density Gradient graph." How does this computational tool contribute to understanding the 4-(4-Fluorophenyl)-1,3-thiazole derivative?

A2: The Reduced Density Gradient (RDG) analysis, alongside Electron Localization Function (ELF) and Localized Orbital Locator (LOL) analyses, was employed to visualize and characterize the non-covalent interactions present within the 2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-fluorophenyl)-1,3-thiazole molecule. [] Understanding these weak interactions is critical for comprehending the molecule's overall stability and its potential binding affinity to target proteins.

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